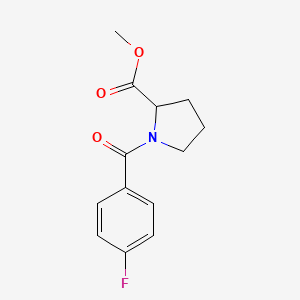![molecular formula C19H20N2O5S B4169332 4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4169332.png)
4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
説明
4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in various studies.
作用機序
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves the inhibition of protein-protein interactions. The compound binds to the surface of the target protein, preventing it from interacting with other proteins. This inhibition can lead to the suppression of various cellular processes, such as signal transduction and gene expression.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In HIV research, it has been shown to inhibit viral replication and reduce the infectivity of the virus. In Alzheimer's disease research, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to be involved in the development of the disease.
実験室実験の利点と制限
One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in lab experiments is its potency as a protein-protein interaction inhibitor. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide. One area of research is the development of new antiviral drugs based on the compound's ability to inhibit protein-protein interactions. Another area of research is the exploration of the compound's potential in cancer immunotherapy. Additionally, further studies are needed to understand the compound's mechanism of action and its potential in treating other diseases, such as neurodegenerative diseases.
Conclusion:
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit protein-protein interactions has made it a valuable tool in the study of various diseases, including cancer, HIV, and Alzheimer's disease. Further research is needed to fully understand the compound's mechanism of action and its potential in developing new therapeutic agents.
科学的研究の応用
The compound has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. It has shown promising results in inhibiting the interaction between viral proteins and host cells, which could lead to the development of new antiviral drugs. In cancer research, the compound has been shown to inhibit the activity of oncogenic proteins, leading to the suppression of tumor growth. Additionally, the compound has been studied for its potential in treating Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-3-10-21(27(2,23)24)16-7-4-14(5-8-16)19(22)20-15-6-9-17-18(13-15)26-12-11-25-17/h3-9,13H,1,10-12H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVPAYPHFXSKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxy-2-nitrophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4169263.png)

![(2-pyridinylmethyl)[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4169282.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169292.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4169297.png)
![N-[7-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B4169300.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-(methylsulfonyl)butanamide](/img/structure/B4169318.png)
![(2-furylmethyl){2-nitro-5-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4169319.png)
![6-bromo-8-methoxy-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4169320.png)
![3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4169323.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-thiophenecarboxamide](/img/structure/B4169330.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4169340.png)
![N-mesityl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169345.png)